3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid
Overview
Description
“3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid” is a chemical compound . It has been studied for its potential as an antitubercular agent .
Synthesis Analysis
The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine derivatives has been achieved through a two-step protocol involving epoxide ring opening with aromatic amines followed by Pd (0) catalyzed intramolecular C–O bond formation . Another method involves a mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo [e] [1,3]oxazine derivatives via a one pot three component reaction .Molecular Structure Analysis
The structure of the compounds was established by interpretation 1H NMR, 13C NMR and Mass spectral data recorded after purification .Chemical Reactions Analysis
The reaction involving ligand 9 and Pd (OAc) 2 or allyl (Pd)Cl 2 mostly resulted in dehydrohalogenation .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine, is 165.19 g/mol . The exact mass and monoisotopic mass are 165.078978594 g/mol . The compound has a topological polar surface area of 21.3 Ų .Scientific Research Applications
Anticancer Agent Development
Recent studies have shown that analogues of 3,4-Dihydro-2H-benzo[b][1,4]oxazine exhibit promising anticancer properties. For instance, benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3] oxazines have been synthesized and tested against breast cancer cell lines MCF 7 and MDA-MB-231. Some compounds displayed superior activity with IC50 values lower than Doxorubicin, a standard reference in cancer treatment .
High Throughput Mechanochemistry
The compound has been used in high throughput mechanochemical processes for parallel synthesis. This method allows for the processing of multiple samples simultaneously, which is beneficial in the synthesis of fungicides and polymer preparation .
Drug-Likeness Property Prediction
The drug-likeness properties of 3,4-Dihydro-2H-benzo[b][1,4]oxazine derivatives are being predicted to assess their potential as therapeutic agents. This involves computational studies, including docking studies, to evaluate the binding affinities of these compounds towards various biological targets .
Green Chemistry Applications
There is ongoing research into the use of 3,4-Dihydro-2H-benzo[b][1,4]oxazine in green chemistry. A novel catalyst-free, mild one-pot, multicomponent synthetic strategy has been developed to construct substituted derivatives of the compound. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis .
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTDKGFOTACSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695259 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
CAS RN |
851202-96-5 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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